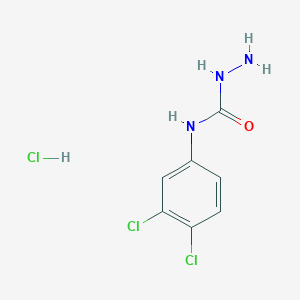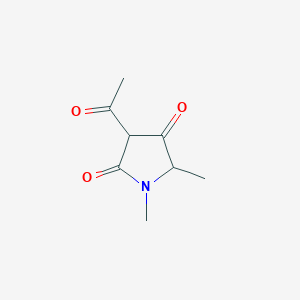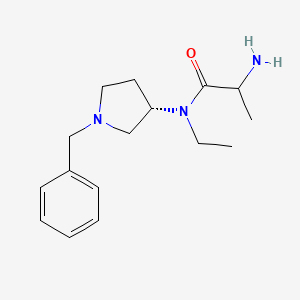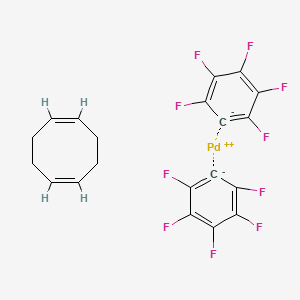
Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II) is a palladium complex with the molecular formula C20H8F10Pd. This compound is known for its unique structure, which includes two pentafluorophenyl groups and a 1,5-cyclo-octadiene ligand coordinated to a central palladium atom. It is widely used in various chemical reactions, particularly in catalysis and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II) typically involves the reaction of palladium(II) acetate with pentafluorophenyl magnesium bromide in the presence of 1,5-cyclo-octadiene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely follow similar procedures to those used in laboratory settings, with adjustments for scale and efficiency. This might include the use of continuous flow reactors and automated purification systems to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II) is involved in various types of chemical reactions, including:
Oxidative Addition: This reaction involves the addition of a substrate to the palladium center, increasing its oxidation state.
Reductive Elimination: This reaction involves the elimination of two ligands from the palladium center, reducing its oxidation state.
Substitution: This reaction involves the replacement of one ligand with another on the palladium center.
Common Reagents and Conditions
Common reagents used in reactions with Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II) include halides, organometallic reagents, and various ligands. Typical reaction conditions involve the use of solvents such as tetrahydrofuran (THF) or dichloromethane, and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction and substrates used. For example, in cross-coupling reactions, the products are often biaryl compounds or other coupled products .
Applications De Recherche Scientifique
Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II) has a wide range of applications in scientific research, including:
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: It is explored for its potential in drug development and synthesis of pharmaceutical intermediates.
Environmental Chemistry: It is used in the development of environmentally friendly chemical processes and green chemistry applications.
Mécanisme D'action
The mechanism of action of Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II) involves the coordination of the palladium center to various substrates, facilitating their transformation through oxidative addition, reductive elimination, and substitution reactions. The pentafluorophenyl groups and 1,5-cyclo-octadiene ligand play crucial roles in stabilizing the palladium center and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(triphenylphosphine)palladium(II) chloride: Another palladium complex used in catalysis, but with different ligands.
Palladium(II) acetate: A common palladium precursor used in various catalytic reactions.
Tetrakis(triphenylphosphine)palladium(0): A palladium complex with zero oxidation state, used in different types of catalytic reactions.
Uniqueness
Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II) is unique due to its combination of pentafluorophenyl groups and 1,5-cyclo-octadiene ligand, which provide distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C20H12F10Pd |
|---|---|
Poids moléculaire |
548.7 g/mol |
Nom IUPAC |
(1Z,5Z)-cycloocta-1,5-diene;palladium(2+);1,2,3,4,5-pentafluorobenzene-6-ide |
InChI |
InChI=1S/C8H12.2C6F5.Pd/c1-2-4-6-8-7-5-3-1;2*7-2-1-3(8)5(10)6(11)4(2)9;/h1-2,7-8H,3-6H2;;;/q;2*-1;+2/b2-1-,8-7-;;; |
Clé InChI |
UIYSJTVATPSYIA-PHFPKPIQSA-N |
SMILES isomérique |
C1/C=C\CC/C=C\C1.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Pd+2] |
SMILES canonique |
C1CC=CCCC=C1.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




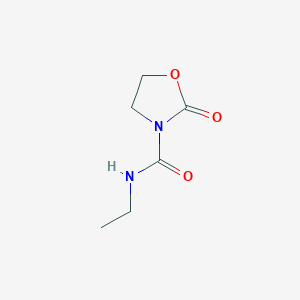
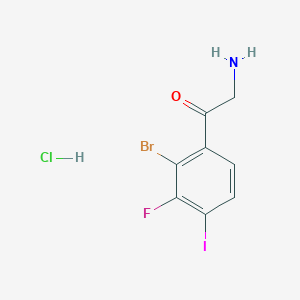
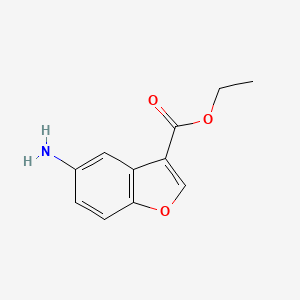
![1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871696.png)
![2-(2-Ethoxybenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871702.png)


![4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12871713.png)
